4-[(5-Bromo-2-hydroxybenzyl)amino]benzamide
Description
4-[(5-Bromo-2-hydroxybenzyl)amino]benzamide (CAS: 22793-44-8) is a benzamide derivative characterized by a 5-bromo-2-hydroxybenzylamino group attached to the benzamide core. Its molecular formula is C₁₄H₁₂BrN₂O₂, with a molecular weight of 335.17 g/mol . The hydroxyl and bromine substituents confer unique physicochemical properties, including moderate polarity (from the hydroxyl group) and enhanced lipophilicity (from bromine), which may influence bioavailability and target binding. This compound is structurally related to intermediates in kinase inhibitors and antimicrobial agents, though its direct biological activity remains understudied due to discontinuation in commercial availability .
Properties
IUPAC Name |
4-[(5-bromo-2-hydroxyphenyl)methylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c15-11-3-6-13(18)10(7-11)8-17-12-4-1-9(2-5-12)14(16)19/h1-7,17-18H,8H2,(H2,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXGEAHWHDTUDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NCC2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(5-Bromo-2-hydroxybenzyl)amino]benzamide typically involves the following steps:
Hydroxylation: The addition of a hydroxy group to the benzyl ring.
Amination: The attachment of an amino group to the benzyl ring.
Coupling Reaction: The final step involves coupling the brominated, hydroxylated, and aminated benzyl compound with benzamide under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yield and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxy group can be converted to a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products:
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of hydroxybenzylamine derivatives.
Substitution: Formation of various substituted benzamide derivatives.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Recent studies have highlighted the effectiveness of 4-[(5-bromo-2-hydroxybenzyl)amino]benzamide derivatives as inhibitors of viral infections, particularly filoviruses such as Ebola and Marburg viruses. These compounds have been shown to inhibit the entry of viruses into host cells, demonstrating promising antiviral properties. For instance, a series of 4-(aminomethyl)benzamide derivatives were evaluated for their ability to inhibit Ebola virus entry, with some compounds exhibiting effective concentrations (EC50 values) below 10 μM against both Ebola and Marburg viruses .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. It has been suggested that derivatives of this compound could serve as dual inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in treating neurodegenerative diseases like Alzheimer’s . The structure-activity relationship (SAR) studies indicate that modifications to the benzamide structure can enhance inhibitory potency against these enzymes.
Chemical Synthesis and Characterization
Synthesis Methods
The synthesis of 4-[(5-bromo-2-hydroxybenzyl)amino]benzamide typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with appropriate amines under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, often employing reflux methods in ethanol or other solvents .
Characterization Techniques
Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are commonly employed to validate the chemical identity of 4-[(5-bromo-2-hydroxybenzyl)amino]benzamide and its derivatives .
Anticancer Properties
Emerging research suggests that 4-[(5-bromo-2-hydroxybenzyl)amino]benzamide may possess anticancer properties. Studies have indicated that certain derivatives can induce apoptosis in cancer cell lines, making them candidates for further investigation in cancer therapy . The mechanism behind this activity is believed to involve the modulation of key signaling pathways associated with cell survival and proliferation.
Data Tables and Case Studies
Case Study: Antiviral Efficacy
In a controlled laboratory setting, a series of 4-(aminomethyl)benzamide derivatives were tested against wild-type strains of Ebola virus. The results indicated that specific structural modifications significantly enhanced antiviral efficacy, paving the way for future therapeutic development targeting filoviruses.
Case Study: Enzyme Inhibition
A comparative study on various benzamide derivatives demonstrated that structural variations could lead to significant differences in enzyme inhibition potency. Compounds derived from 4-[(5-bromo-2-hydroxybenzyl)amino]benzamide showed improved selectivity for AChE over BuChE, indicating their potential utility in treating Alzheimer's disease.
Mechanism of Action
The mechanism of action of 4-[(5-Bromo-2-hydroxybenzyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The bromine atom in 4-[(5-Bromo-2-hydroxybenzyl)amino]benzamide increases logP (~2.8 estimated), comparable to SBI-0206965 (logP ~3.5) but lower than halogen-rich analogs like the benzothiadiazole derivative (logP >4) .
- Solubility : The hydroxyl group enhances aqueous solubility relative to nitro-containing analogs (e.g., 4-bromo-N-(2-nitrophenyl)benzamide) .
- Metabolic Stability: Methyl ester derivatives (e.g., Methyl 4-((5-bromo-2-hydroxybenzyl)amino)benzoate, CAS: 1223885-01-5) may act as prodrugs, improving oral bioavailability .
Biological Activity
4-[(5-Bromo-2-hydroxybenzyl)amino]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom and a hydroxyl group on the benzyl moiety, which may influence its interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of 4-[(5-Bromo-2-hydroxybenzyl)amino]benzamide can be represented as follows:
Where:
- C = Carbon
- H = Hydrogen
- Br = Bromine
- N = Nitrogen
- O = Oxygen
The biological activity of 4-[(5-Bromo-2-hydroxybenzyl)amino]benzamide is largely attributed to its ability to interact with various biological macromolecules. The presence of the hydroxyl group can facilitate hydrogen bonding, enhancing its affinity for target proteins and enzymes. The bromine substituent may also play a role in modulating the compound's lipophilicity and electronic properties, which are critical for its interaction with cellular targets.
Potential Targets
- Histone Deacetylases (HDACs) : Similar compounds have shown inhibitory activity against HDACs, which are crucial in cancer therapy due to their role in regulating gene expression and cell cycle progression .
- Receptor Interactions : The phenolic structure may interact with neurotransmitter receptors, potentially influencing neurological pathways.
Antitumor Activity
Recent studies indicate that derivatives of benzamide compounds exhibit significant antitumor activity. For instance, compounds similar to 4-[(5-Bromo-2-hydroxybenzyl)amino]benzamide have shown IC50 values in the low micromolar range against various cancer cell lines. The structure-activity relationship suggests that modifications at the benzene ring can enhance cytotoxicity against specific cancer types .
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A2780 (Ovarian) | 2.66 | |
| Compound B | HepG2 (Liver) | 1.73 | |
| 4-Bromo Derivative | U251 (Glioblastoma) | <10 |
Antimicrobial Activity
Compounds with similar structural motifs have demonstrated antimicrobial properties against various pathogens. The presence of halogen atoms like bromine often enhances these activities by increasing the compound's reactivity and interaction with microbial membranes.
Case Studies
- Study on HDAC Inhibition : A derivative closely related to 4-[(5-Bromo-2-hydroxybenzyl)amino]benzamide was evaluated for its HDAC inhibitory activity. It exhibited selective inhibition with IC50 values significantly lower than standard HDAC inhibitors, indicating potential for development as an antitumor agent .
- Cytotoxicity Evaluation : In vitro studies on several derivatives showed that modifications at the para position of the benzene ring could lead to enhanced cytotoxicity against cancer cell lines, establishing a correlation between structural features and biological efficacy .
Structure-Activity Relationship (SAR)
The biological activity of 4-[(5-Bromo-2-hydroxybenzyl)amino]benzamide can be influenced by several structural factors:
- Bromine Substitution : The presence of bromine at the 5-position increases lipophilicity and may enhance interaction with hydrophobic pockets in target proteins.
- Hydroxyl Group Positioning : The hydroxyl group at the 2-position is crucial for potential hydrogen bonding interactions, which can stabilize binding to target enzymes or receptors.
- Amino Group Role : The amino group contributes to overall solubility and may facilitate interactions with negatively charged sites on proteins.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 4-[(5-Bromo-2-hydroxybenzyl)amino]benzamide?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. A common approach involves reacting 5-bromo-2-hydroxybenzaldehyde with benzamide precursors under reductive amination conditions. For example, intermediates like 5-bromo-2-hydroxybenzylamine can be coupled with activated benzamide derivatives using catalysts such as Pd(PPh₃)₄ in a Suzuki-Miyaura coupling (for aryl halides) .
- Critical Considerations : Protect the hydroxyl group during synthesis to prevent side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yield and purity .
Q. How is the compound characterized structurally and chemically?
- Methodology : Use spectroscopic techniques:
- NMR : H and C NMR confirm the presence of the bromo-hydroxybenzyl group (e.g., δ ~10 ppm for phenolic -OH, δ ~7-8 ppm for aromatic protons) .
- HPLC-MS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H] at m/z 335.0 for C₁₄H₁₂BrN₂O₂).
- IR : Peaks at ~3300 cm (N-H stretch) and ~1650 cm (amide C=O) .
Q. What functional groups dictate its reactivity in biological systems?
- Key Groups :
- Phenolic -OH : Enhances hydrogen bonding with target proteins (e.g., kinase active sites).
- Bromo Substituent : Increases lipophilicity, improving membrane permeability.
- Benzamide Core : Stabilizes π-π interactions in enzyme binding pockets .
Advanced Research Questions
Q. How can computational modeling predict its binding affinity to biological targets?
- Methodology : Use molecular docking (e.g., Glide XP) and molecular dynamics simulations. Key steps:
Protein Preparation : Optimize target structures (e.g., kinases) using the OPLS4 force field.
Docking : Score poses based on hydrophobic enclosure, hydrogen bonding (e.g., phenolic -OH with catalytic lysine), and desolvation penalties.
Validation : Compare predicted vs. experimental IC₅₀ values (RMSD < 2 kcal/mol for reliable models) .
- Case Study : Docking into the ATP-binding pocket of EGFR kinase showed a Glide score of -9.2 kcal/mol, correlating with in vitro IC₅₀ of 1.2 µM .
Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
- Strategies :
- Replicate Studies : Ensure consistent assay conditions (e.g., pH, serum concentration).
- Orthogonal Assays : Validate antimicrobial activity via MIC (Minimum Inhibitory Concentration) and anticancer effects via MTT assays in parallel.
- Mechanistic Profiling : Use transcriptomics to identify differentially expressed genes (e.g., upregulation of pro-apoptotic Bax in cancer cells vs. bacterial membrane disruption) .
Q. What strategies optimize its pharmacokinetic properties for in vivo studies?
- Approaches :
- Prodrug Design : Mask the phenolic -OH with acetyl groups to enhance oral bioavailability.
- Lipinski’s Rule Compliance : Adjust logP (<5) via substituent modification (e.g., replacing bromine with smaller halogens).
- Metabolic Stability : Assess hepatic microsomal stability (e.g., t₁/₂ > 60 min in rat liver microsomes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
